molecular formula C12H24N2O3 B14230925 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide CAS No. 824425-43-6

4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide

Katalognummer: B14230925
CAS-Nummer: 824425-43-6
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: SKHWWJFNFIYDGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide is a chemical compound with a complex structure that includes multiple functional groups. It contains 41 atoms, including 24 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its secondary amide and hydroxylamine functionalities .

Vorbereitungsmethoden

The synthesis of 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide involves several steps, typically starting with the preparation of the necessary amide and hydroxylamine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Analyse Chemischer Reaktionen

4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include metabolic processes, signal transduction, and other cellular mechanisms .

Vergleich Mit ähnlichen Verbindungen

4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide can be compared with other similar compounds, such as:

  • 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanoic acid
  • 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanol

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of amide and hydroxylamine functionalities, which confer distinct properties and reactivity .

Eigenschaften

CAS-Nummer

824425-43-6

Molekularformel

C12H24N2O3

Molekulargewicht

244.33 g/mol

IUPAC-Name

4-(2-methylpropanoylamino)oxy-N-(2-methylpropyl)butanamide

InChI

InChI=1S/C12H24N2O3/c1-9(2)8-13-11(15)6-5-7-17-14-12(16)10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16)

InChI-Schlüssel

SKHWWJFNFIYDGW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CNC(=O)CCCONC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.